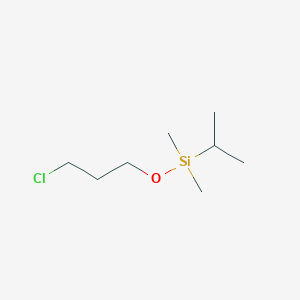

(3-chloropropoxy)(isopropyl)dimethylsilane

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry began with the synthesis of tetraethylsilane in 1863 and has since grown into a major field of both fundamental and applied science sbfchem.comrsc.org. Unlike their carbon counterparts, organosilicon compounds are generally stable in air, hydrophobic, and possess unique chemical properties stemming from the nature of the silicon atom sbfchem.comwikipedia.org. Silicon's larger atomic radius and ability to access higher coordination states (hypervalency) distinguish its chemistry significantly from that of carbon soci.org.

(3-chloropropoxy)(isopropyl)dimethylsilane is a prime example of a modern organosilicon compound designed for specific functionality. Its structure contains several key features central to the field:

The Silicon-Carbon Bond : The bonds connecting the silicon atom to the methyl and isopropyl groups are relatively stable and form the core of its organic character wikipedia.org.

Polarized Bonds : The silicon atom is less electronegative than both carbon and oxygen, making the Si-C and Si-O bonds polarized. This polarity makes the silicon atom susceptible to nucleophilic attack, a key step in the hydrolysis of the alkoxy group wikipedia.org.

Hydrolyzable Group : The 3-chloropropoxy group is the molecule's primary reactive site for forming inorganic-type linkages. In the presence of water, this alkoxy group can hydrolyze to form a silanol (B1196071) (Si-OH).

Significance of Alkoxysilane and Organosilane Architectures

The molecular architecture of alkoxysilanes is crucial to their function as molecular building blocks for advanced materials sinosil.com. These compounds serve as precursors to silicones, hybrid organic-inorganic materials, and surface modification agents mdpi.comnih.gov. The primary mechanism of action involves a two-step process: hydrolysis and condensation ethz.ch.

Hydrolysis : The alkoxy group (Si-OR) reacts with water to form a silanol group (Si-OH) and an alcohol (R-OH).

Condensation : The highly reactive silanol groups can then react with each other to form stable siloxane bonds (Si-O-Si), creating a durable polymer network. Alternatively, they can react with hydroxyl groups on the surface of inorganic substrates like glass, metal oxides, or silica (B1680970), forming a strong covalent bond between the organosilane and the substrate ethz.ch.

This dual reactivity is what makes organosilanes invaluable as "coupling agents." ethz.chnih.gov. They can form robust chemical links between different materials, such as reinforcing glass fibers in a polymer matrix semanticscholar.org. The organic groups on the silane (B1218182) can be tailored to be compatible with or react with the polymer, ensuring strong adhesion at the interface.

The specific architecture of this compound, with its single hydrolyzable group, suggests its use as a surface modifying agent rather than a crosslinking agent that would require two or more hydrolyzable groups. The presence of the terminal chlorine on the propoxy chain provides an additional reactive handle for subsequent chemical reactions, a technique known as "post-functionalization."

Table 2: Role of Architectural Elements in Organosilanes

| Architectural Element | Example | Significance in Research & Applications |

|---|---|---|

| Organo-functional Group | Alkyl, Amino, Epoxy, Vinyl | Determines the interaction with organic materials and polymers; influences properties like hydrophobicity, adhesion, and reactivity zmsilane.com. |

| Alkoxy Group | Methoxy, Ethoxy, Propoxy | The hydrolyzable part of the molecule that reacts with water to form silanols, enabling bonding to inorganic substrates and polymerization nih.gov. |

| Number of Alkoxy Groups | Mono-, Di-, Tri-alkoxysilane | Controls the degree of crosslinking. Tri-alkoxysilanes can form dense, highly crosslinked networks, while mono-alkoxysilanes act as surface terminators nih.gov. |

| Additional Functionality | Halogens (e.g., Chlorine) | Provides a secondary reactive site for grafting other molecules or initiating further chemical transformations. |

Research Gaps and Future Directions for Propoxy-Functionalized Silanes

While the chemistry of methoxy- and ethoxy-silanes is well-established, research into silanes with longer-chain alkoxy groups, such as propoxy-functionalized silanes, presents several opportunities and challenges.

Research Gaps:

Hydrolysis Kinetics : The rate of hydrolysis is influenced by the steric bulk of the alkoxy group. Propoxy groups are expected to hydrolyze more slowly than methoxy or ethoxy groups. Detailed kinetic studies on the hydrolysis and condensation of propoxy-silanes, particularly those with additional functional groups like the chlorine in this compound, are not widely reported. Understanding these kinetics is crucial for controlling the material formation process sinosil.com.

Influence of Functional Groups : The effect of the terminal chlorine on the reactivity of the alkoxy group and the stability of the resulting siloxane bond is an area ripe for investigation. This includes studying its electronic influence and its potential to participate in side reactions during hydrolysis and condensation.

Complex Architectures : The synthesis and self-assembly of organosilanes with precisely controlled, complex architectures remain a significant challenge. For propoxy-functionalized silanes, exploring how the longer, more flexible propoxy chain influences the structure of self-assembled monolayers or polymer networks is an important research area.

Future Directions:

Sustainable Formulations : A major trend in materials chemistry is the development of more environmentally friendly products. Future research will likely focus on creating water-based or low-VOC (Volatile Organic Compound) silane formulations and exploring biodegradable silane structures zmsilane.com.

Advanced Materials : There is growing interest in using functional silanes to create "smart" materials, such as stimuli-responsive surfaces, and for applications in nanotechnology and biotechnology zmsilane.com. Propoxy-functionalized silanes can be designed for specific uses in drug delivery, advanced coatings, and as components in materials for energy applications like batteries or solar panels zmsilane.com.

Specialized Applications : The unique combination of functional groups in molecules like this compound makes them candidates for specialized applications. For instance, after being grafted onto a surface, the terminal chlorine could be used to anchor catalysts, biomolecules, or other functional moieties, opening up possibilities in catalysis and biomedical engineering nih.govnih.govresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropoxy-dimethyl-propan-2-ylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClOSi/c1-8(2)11(3,4)10-7-5-6-9/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUYKJXXJFRGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249250 | |

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191036-21-1 | |

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191036-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Chloropropoxy Isopropyl Dimethylsilane Reactivity

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The core of (3-chloropropoxy)(isopropyl)dimethylsilane's silicon-based reactivity lies in the hydrolysis of its alkoxide group to form a silanol (B1196071), which can then condense to create siloxane bridges (Si-O-Si). These reactions can be catalyzed by either acid or base, with each pathway proceeding through distinct mechanisms. ucoz.comthenanoholdings.com

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of an alkoxysilane like this compound is initiated by the rapid and reversible protonation of the oxygen atom in the 3-chloropropoxy group. youtube.com This step increases the electrophilicity of the silicon atom and makes the alkoxy group a better leaving group (an alcohol). youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated silicon center. youtube.com

The reaction generally proceeds via a bimolecular displacement mechanism (classified as A_AC2), which involves a transition state where the incoming water molecule and the outgoing alcohol are both loosely associated with the silicon atom. ucoz.comslideshare.net The key steps are:

Protonation: The oxygen of the alkoxide group is protonated by a hydronium ion (H₃O⁺). chemistrysteps.com

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom, leading to the formation of a positively charged, pentacoordinate intermediate. youtube.com

Proton Transfer: A proton is transferred from the incoming water moiety to a solvent water molecule, neutralizing the intermediate.

Elimination: The protonated alkoxy group is eliminated as 3-chloropropan-1-ol, regenerating the catalyst and forming the corresponding silanol, (isopropyl)dimethylsilanol. youtube.com

This process is reversible, and an excess of water is typically used to drive the equilibrium toward the silanol product. chemistrysteps.com

Base-Catalyzed Hydrolysis Pathways

In a basic medium, the hydrolysis mechanism is different. It involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. masterorganicchemistry.comyoutube.com The hydroxide ion is a more potent nucleophile than neutral water, so activation of the silicon center via protonation is not required. youtube.com

The base-catalyzed pathway (classified as B_AC2) proceeds as follows:

Nucleophilic Addition: The hydroxide ion attacks the silicon atom, forming a negatively charged, pentacoordinate intermediate known as a silicate (B1173343) anion. masterorganicchemistry.comyoutube.com This is typically the rate-determining step.

Elimination: The intermediate eliminates the alkoxide anion (3-chloropropoxide) to form the silanol product, (isopropyl)dimethylsilanol. masterorganicchemistry.com

Siloxane (Si-O-Si) Bond Formation Mechanisms

Once the silanol, (isopropyl)dimethylsilanol, is formed, it can undergo condensation reactions to form a disiloxane (B77578), 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane. This process is also subject to acid or base catalysis and is responsible for the formation of polysiloxane polymers from polyalkoxysilanes. thenanoholdings.comlibretexts.org

Two primary condensation pathways exist:

Water-producing condensation: Two silanol molecules react to form a siloxane bond and a molecule of water. (CH₃)₂(CH(CH₃)₂)Si-OH + HO-Si(CH(CH₃)₂)(CH₃)₂ → (CH₃)₂(CH(CH₃)₂)Si-O-Si(CH(CH₃)₂)(CH₃)₂ + H₂O

Alcohol-producing condensation: A silanol molecule reacts with an unhydrolyzed alkoxysilane molecule to form a siloxane bond and a molecule of alcohol. libretexts.org (CH₃)₂(CH(CH₃)₂)Si-OH + Cl(CH₂)₃O-Si(CH(CH₃)₂)(CH₃)₂ → (CH₃)₂(CH(CH₃)₂)Si-O-Si(CH(CH₃)₂)(CH₃)₂ + Cl(CH₂)₃OH

The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, and solvent. gelest.com Under acidic conditions, hydrolysis is generally faster than condensation, promoting the formation of silanol intermediates. researchgate.net Conversely, under basic conditions, condensation rates are often faster, leading more rapidly to oligomeric and polymeric structures.

Kinetic and Steric Influences on Hydrolysis and Condensation Rates

The rates of both hydrolysis and condensation are significantly influenced by the steric bulk and electronic effects of the substituents on the silicon atom. For this compound, the key factors are the presence of one isopropyl group and two methyl groups.

Steric Effects: The isopropyl group is sterically more demanding than a methyl or ethyl group. This bulkiness hinders the approach of the nucleophile (water or hydroxide) to the silicon center, thereby decreasing the rate of hydrolysis compared to less hindered silanes like methoxytrimethylsilane. fishersci.ca Similarly, the steric hindrance around the silicon atom also slows down the condensation rate of the resulting (isopropyl)dimethylsilanol. thenanoholdings.com

Electronic Effects: Alkyl groups (methyl, isopropyl) are electron-donating. In acid-catalyzed hydrolysis, electron-donating groups can slightly accelerate the reaction by stabilizing the partial positive charge on the silicon in the transition state. researchgate.net However, in base-catalyzed hydrolysis, these electron-donating groups retard the reaction by increasing the electron density on the silicon atom, making it less receptive to attack by the hydroxide nucleophile. The 3-chloropropyl group has a mild electron-withdrawing inductive effect, which would slightly increase the rate of base-catalyzed hydrolysis compared to a simple propyl group.

The following table, compiled from literature data, illustrates the effect of the silane's functional group on hydrolysis rates under acidic conditions.

Table 1: Comparative Hydrolysis and Condensation Kinetics of Various Silanes

| Silane (B1218182) | Functional Group | Time to Max Hydrolysis (t_max) | Max Hydrolysis (%) | Time to Max Condensation (t_max) | Max Condensation (%) |

|---|---|---|---|---|---|

| APMS | 1-Amino | 10 min | 66% | 1 h 20 min | 35% |

| TAMS | 3-Amino | 10 min | 75% | 4 h | 55% |

| PAPMS | Phenyl amino | 1 h | 76% | 2 h | 50% |

| OES | Alkane | >48 h | 60% | 17 h | 63% |

| VES | Vinyl | 4 h | 70% | 8 h | 60% |

| PEMS | Phenyl | 3 h | 72% | 10 h | 92% |

| CPES | Cyano | 5 h | 70% | 8 h | 68% |

Data adapted from a study on silane coupling agents in an ethanol:water (80:20 w/w) solution under acidic conditions. researchgate.net

Reactivity of the Chloropropyl Moiety in Organosilanes

Independent of the reactions at the silicon center, the 3-chloropropyl group provides a versatile handle for further functionalization through standard organic transformations.

Nucleophilic Substitution Reactions

The terminal chlorine atom on the propyl chain is part of a primary alkyl chloride, making it susceptible to nucleophilic substitution (S_N2) reactions. A wide variety of nucleophiles can displace the chloride ion, allowing for the covalent attachment of diverse functional groups. This reaction is a cornerstone for synthesizing more complex, functionalized organosilanes from readily available chloropropyl precursors. cfmats.comcfmats.com

The general reaction can be represented as: (CH₃)₂(CH(CH₃)₂)Si-O-(CH₂)₃-Cl + Nu⁻ → (CH₃)₂(CH(CH₃)₂)Si-O-(CH₂)₃-Nu + Cl⁻ (where Nu⁻ is a nucleophile)

This versatility allows for the synthesis of a wide array of materials with tailored properties. researchgate.net For example, reaction with sodium azide (B81097) (NaN₃) yields an azido-functionalized silane, which can be used in "click chemistry." researchgate.net Reaction with amines yields amino-functionalized silanes, while reaction with thiols yields mercapto-functionalized silanes. cfmats.comcas.cn

The following table provides examples of nucleophilic substitution reactions performed on the chloropropyl group of related silanes.

Table 2: Examples of Nucleophilic Substitution on Chloropropyl Silanes

| Reactant Silane | Nucleophile | Product | Application/Significance |

|---|---|---|---|

| 3-Chloropropyltriethoxysilane | Diethyl iminodiacetate | N,N-Bis(ethoxycarbonylmethyl)-3-aminopropyltriethoxysilane | Synthesis of new silylating agents. researchgate.net |

| 3-Chloropropyltrimethoxysilane | Sodium Azide (NaN₃) | 3-Azidopropyltrimethoxysilane | Precursor for "click" chemistry and functional materials. researchgate.net |

| 3-Chloropropyltriethoxysilane | Ammonia / Amines | 3-Aminopropyltriethoxysilane | Important coupling agent for composites and adhesives. cfmats.com |

| 3-Chloropropyltriethoxysilane | Sodium hydrosulfide (B80085) / Thiols | 3-Mercaptopropyltriethoxysilane | Used for modifying surfaces (e.g., gold) and in rubber processing. cfmats.com |

Ring-Closing Reactions and Cyclization Potential

The structure of this compound, featuring a silicon center and a terminal chlorine atom separated by a four-atom linkage (Si-O-C-C-C-Cl), is well-suited for intramolecular cyclization reactions. These reactions are driven by the formation of stable cyclic products, often involving the displacement of the chloride leaving group.

One of the primary cyclization pathways involves the intramolecular attack of the oxygen atom of the siloxy group onto the γ-carbon bearing the chlorine atom. This process, however, is more complex than a simple S_N2 reaction. In many cases, such cyclizations are facilitated by external reagents or catalysts that activate either the silicon center or the C-Cl bond. For instance, studies on analogous γ-haloalkoxysilanes have shown that Lewis acids can promote cyclization by coordinating to the oxygen, enhancing its nucleophilicity, or by activating the C-Cl bond.

Another potential pathway is an intramolecular reaction leading to the formation of small-ring compounds like oxetane, through the attack of the oxygen on the γ-carbon with concomitant cleavage of the Si-O bond. The feasibility of this pathway is highly dependent on reaction conditions.

Furthermore, radical cyclizations offer another avenue for forming cyclic structures. N-silyl-tethered radical cyclizations have been successfully employed to create silapyrrolidine adducts, which can then be oxidized to yield γ-amino alcohols. researchgate.net While the subject molecule lacks a nitrogen atom, analogous radical-induced ring-closing onto an activated carbon-chlorine bond could be envisioned under specific radical-initiating conditions. The table below summarizes general findings for cyclization reactions in related silyl (B83357) ether systems.

Table 1: Examples of Cyclization Reactions in Silyl Ether Systems

| Reactant Type | Reaction | Product Type | Key Features |

|---|---|---|---|

| Hydroxy Silyl Enol Ether | Prins Cyclization | Tetrahydropyran-4-one | Forms C-C and C-O bonds; proceeds via an oxocarbenium ion intermediate. gelest.com |

| Silyl-protected Arylacetylene | Acid-catalyzed Cyclization | 2-Aryl-3-silylnaphthalene | Forms aromatic rings. encyclopedia.pub |

| Allylic/Propargylic Amine with Silyl Tether | Radical Cyclization | Silapyrrolidine | Forms heterocyclic rings via radical intermediates. researchgate.net |

Silicon-Centered Reaction Pathways

The silicon atom in this compound is the central hub for much of its reactivity. The nature of the substituents—two methyl groups, one isopropyl group, and the electron-withdrawing 3-chloropropoxy group—dictates the reaction mechanisms that can occur at this center.

The silicon-carbon (Si-C) bonds in this compound, specifically the Si-methyl and Si-isopropyl linkages, are generally stable under neutral conditions. Compared to carbon-carbon bonds, Si-C bonds are longer (approx. 1.89 Å vs. 1.54 Å) and weaker. researchgate.net However, they are significantly less reactive than the Si-O bond in the molecule.

Cleavage of these unstrained alkyl-silicon bonds typically requires harsh conditions or specific reagents. researchgate.net

Acid-Catalyzed Cleavage: Strong acids can effect protodesilylation, cleaving the Si-C bond to replace the silyl group with a proton. The stability of Si-C bonds in acidic media can be influenced by the nature of the organic group. researchgate.netrsc.org

Nucleophilic Cleavage: While most nucleophiles are too weak to displace a carbanion from silicon, fluoride (B91410) ions (from sources like TBAF) are a notable exception due to the extremely high strength of the resulting Si-F bond. researchgate.net

The relative inertness of the Si-C bonds compared to the Si-O and C-Cl bonds means that many transformations can be carried out on the (3-chloropropoxy) moiety without disturbing the Si-methyl or Si-isopropyl groups. The table below compares typical bond dissociation energies (BDE), illustrating the thermodynamic basis for this reactivity difference.

Table 2: Comparison of Relevant Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) | Notes |

|---|---|---|

| Si-O | ~452 | Very strong, making Si-O bond formation a powerful thermodynamic driving force. gelest.comwikipedia.org |

| C-H (alkane) | ~423 | Strong and generally unreactive. wikipedia.org |

| C-C | ~346 | Standard for organic molecules. |

| Si-C | ~318 | Weaker than C-C and Si-O bonds. msu.edu |

Rearrangements involving the migration of a silyl group are a cornerstone of organosilicon chemistry, famously exemplified by the Brook rearrangement, which typically involves a [1,n] migration of a silyl group from carbon to an oxygen anion. wikipedia.orgorganic-chemistry.org The driving force for these reactions is the formation of the highly stable silicon-oxygen bond. msu.edu

In the context of this compound, the key structural feature is the Si-O-C-C-C-Cl linkage. While not a classic γ-silyl carbon system, this arrangement allows for the possibility of long-range rearrangements. A potential rearrangement could be initiated by the formation of a carbanionic or carbocationic center on the propyl chain. For instance, if a base were to abstract a proton from the carbon alpha to the chlorine, a subsequent 1,4-migration of the silyl group from the oxygen to this carbanion could theoretically occur, although this is less common than C-to-O migrations.

More plausible are rearrangements that proceed through a pentacoordinate silicon intermediate. wikipedia.org For example, a nucleophilic attack at the silicon center could trigger a cascade where the 3-chloropropoxy group is modified. Research on related systems has demonstrated sequential 1,5-O→O and 1,4-C→O silyl migrations, highlighting the diverse rearrangement pathways available to functionalized alkoxysilanes. researchgate.net A unique 1,4-silyl migration from carbon to carbon has also been observed, proceeding through a 5-membered silicate intermediate. elsevierpure.com These studies underscore the potential for complex, multi-step rearrangements in molecules like this compound, often leading to unexpected but synthetically valuable products.

The reactivity of organosilanes is heavily influenced by the electrophilicity of the silicon atom. In this compound, the silicon center is rendered more electrophilic by the attached electron-withdrawing 3-chloropropoxy group. The electronegative oxygen atom polarizes the Si-O bond (Siδ+—Oδ−), and this effect is further amplified by the inductive pull of the chlorine atom down the propyl chain. wikipedia.orgmdpi.com

This enhanced electrophilicity makes the silicon atom a prime target for nucleophilic attack. researchgate.netlibretexts.org This is the initial step in many of the compound's key reactions:

Hydrolysis and Alcoholysis: The reaction is initiated by the attack of water or an alcohol on the electrophilic silicon center, leading to the cleavage of the Si-O bond and formation of a silanol and 3-chloropropan-1-ol. The rate of this process is sensitive to pH and can be catalyzed by both acids and bases. nih.govresearchgate.net

Fluoride-Mediated Reactions: As mentioned, fluoride ions readily attack the silicon center, forming a hypervalent silicate intermediate that can then undergo further transformations, such as cleavage of the Si-O or Si-C bonds. researchgate.net

The electrophilicity of the silicon atom can be modulated by the other substituents. While the methyl and isopropyl groups are weakly electron-donating, the dominant electronic effect comes from the chloropropoxy group. Studies on various alkoxysilanes have shown that electron-withdrawing organic groups attached to the silicon generally increase reactivity in base-catalyzed sol-gel polymerizations but can decrease reactivity under certain acidic conditions. acs.org This tunability is crucial for controlling the molecular transformations of the silane.

Table 3: Factors Influencing Silicon Center Electrophilicity and Reactivity

| Factor | Influence on Si Electrophilicity | Consequence for Reactivity |

|---|---|---|

| Electronegative Substituents (e.g., -OR, -Cl) | Increase | Enhances susceptibility to nucleophilic attack (e.g., hydrolysis). mdpi.com |

| Alkyl Substituents (e.g., -Me, -iPr) | Decrease (weakly) | Generally less reactive than silanes with more electronegative groups. |

| Steric Hindrance (e.g., Isopropyl vs. Methyl) | No direct electronic effect, but... | Hinders the approach of nucleophiles to the silicon center, slowing reaction rates. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. By analyzing various nuclei, particularly ¹H, ¹³C, and ²⁹Si, it is possible to map the molecular connectivity and confirm the identity of the compound.

²⁹Si NMR spectroscopy provides direct insight into the local chemical environment of the silicon atom. The ²⁹Si isotope has a nuclear spin of 1/2, making it suitable for NMR analysis, though its low natural abundance (4.70%) and negative gyromagnetic ratio can necessitate longer acquisition times or the use of polarization transfer techniques like INEPT or DEPT. pascal-man.com

The chemical shift of a ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. The general range for ²⁹Si chemical shifts is broad, spanning from approximately +50 to -200 ppm relative to the standard, tetramethylsilane (TMS). pascal-man.com For tetracoordinated silicon compounds, the electronegativity of the attached atoms is a dominant factor influencing the shift. rsc.org The substitution of an alkyl group with an oxygen atom typically results in an upfield shift (a move to a lower ppm value). pascal-man.com

In (3-chloropropoxy)(isopropyl)dimethylsilane, the silicon atom is bonded to two methyl groups, one isopropyl group, and one oxygen atom from the 3-chloropropoxy group. This corresponds to a D-type (D¹ monoalkoxy) environment, situated between M-type (one Si-O bond) and T-type (three Si-O bonds) siloxane units. Based on computational models and experimental data for similar alkoxysilanes, the chemical shift for this compound is expected to be in the range typical for monosubstituted alkoxy-diorganoalkylsilanes. unige.chresearchgate.net The specific shift provides a unique fingerprint for the silicon center's coordination and substitution pattern.

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Common Siloxane Units

| Unit | Structure | Typical Chemical Shift Range (ppm) |

| M | R₃Si-O- | +10 to -15 |

| D | -O-Si(R₂) -O- | -10 to -40 |

| T | RSi(-O-)₃ | -50 to -80 |

| Q | Si(-O-)₄ | -90 to -120 |

Note: R typically represents an alkyl or aryl group. The specific chemical shifts can vary based on substituents and solvent.

While ²⁹Si NMR probes the silicon core, ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic portions of the molecule. nih.govresearchgate.net These techniques provide detailed information on the connectivity and environment of the hydrogen and carbon atoms within the dimethyl, isopropyl, and 3-chloropropoxy groups.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of each distinct proton environment. The signals are split into multiplets according to the number of neighboring protons, providing crucial connectivity data. For this compound, distinct signals are expected for the Si-CH₃, Si-CH(CH₃)₂, -O-CH₂-, -CH₂- (central), and -CH₂-Cl protons. The integration of these signals corresponds to the number of protons in each environment, confirming the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. youtube.com For this molecule, six distinct signals are anticipated: one for the two equivalent Si-CH₃ carbons, two for the isopropyl group (methine and the two equivalent methyl carbons), and three for the non-equivalent carbons of the 3-chloropropoxy chain (-O-CH₂, -CH₂-, and -CH₂-Cl). The chemical shifts are indicative of the local electronic environment, with carbons closer to electronegative atoms (O, Cl) appearing further downfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | ~0.1 | Singlet | 6H |

| Si-CH (CH₃)₂ | ~1.0 | Septet | 1H |

| Si-CH(C H₃)₂ | ~0.9 | Doublet | 6H |

| -O-CH ₂- | ~3.6 | Triplet | 2H |

| -CH₂-CH ₂-CH₂- | ~1.9 | Quintet | 2H |

| -CH ₂-Cl | ~3.5 | Triplet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -2 |

| Si-C H(CH₃)₂ | ~17 |

| Si-CH(C H₃)₂ | ~16 |

| -O-C H₂- | ~65 |

| -CH₂-C H₂-CH₂- | ~25 |

| -C H₂-Cl | ~46 |

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. chemguide.co.uk

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of this peak. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. docbrown.info A smaller (M+1)⁺ peak will also be present due to the natural abundance of ¹³C and ²⁹Si.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. miamioh.edu Common fragmentation pathways for silyl (B83357) ethers and alkylsilanes include α-cleavage (cleavage of a bond adjacent to the silicon atom) and cleavage of the Si-O bond. nih.govnih.gov The loss of the largest alkyl group via α-cleavage is often a preferred pathway.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 179/181 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 151/153 | [M - C₃H₇]⁺ | α-cleavage, loss of an isopropyl radical |

| 101 | [(CH₃)₂(i-Pr)Si]⁺ | Cleavage of the Si-O bond |

| 73 | [(CH₃)₃Si]⁺ | Rearrangement and fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: Fragments containing chlorine will exhibit a 3:1 isotopic pattern at m/z and m/z+2.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no specific GC-MS data, such as retention times or fragmentation patterns, available in the scientific literature for this compound. GC-MS is a powerful technique for the separation and identification of volatile compounds. A hypothetical analysis would involve the compound traversing a gas chromatographic column, leading to a characteristic retention time, followed by ionization and fragmentation in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions. The fragmentation pattern is influenced by the compound's structure, with common cleavage points occurring at the Si-O, Si-C, and C-Cl bonds, as well as within the alkyl chains. However, without experimental data, a detailed analysis of the fragmentation of this compound cannot be provided.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide the exact mass of the molecular ion and its fragments, is not documented in the reviewed literature. HRMS is instrumental in determining the elemental composition of a compound with high accuracy. For this compound (C8H19ClOSi), the theoretical exact mass could be calculated. An experimental HRMS analysis would aim to confirm this exact mass, thereby verifying the elemental formula of the compound and its fragments. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction and Surface-Sensitive Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

Specific XPS data for surfaces modified with this compound is not available in the current body of scientific literature. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface. In a hypothetical scenario where this silane (B1218182) is used to modify a substrate, XPS analysis would be expected to show peaks corresponding to Si 2p, C 1s, O 1s, and Cl 2p. The binding energies of these core level electrons would provide information about the chemical environment of each element. For instance, the Si 2p peak would be indicative of the Si-O and Si-C bonds, and the Cl 2p peak would confirm the presence of the chloropropyl group on the surface. High-resolution scans of each element's peak could further elucidate the chemical states present.

Computational Chemistry and Theoretical Modeling of 3 Chloropropoxy Isopropyl Dimethylsilane

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and geometry of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying organosilicon compounds due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. For a molecule like (3-chloropropoxy)(isopropyl)dimethylsilane, DFT calculations can elucidate key structural parameters. rsc.org DFT calculations are also employed to predict spectroscopic properties, such as NMR chemical shifts, which have been shown to correlate well with experimental values for silane (B1218182) and silanol (B1196071) groups. researchgate.net

Interactive Table: Representative DFT-Calculated Properties A hypothetical table based on typical values for similar organosilicon compounds illustrates the kind of data obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Calculated Value | Unit |

| Bond Length | Si | O | 1.65 | Å |

| Bond Length | Si | C (isopropyl) | 1.88 | Å |

| Bond Length | Si | C (methyl) | 1.87 | Å |

| Bond Length | C | Cl | 1.80 | Å |

| Bond Angle | C-Si-C | 110.5 | Degrees | |

| Bond Angle | O-Si-C | 108.0 | Degrees | |

| Mulliken Charge | Si | +1.2 | e | |

| Mulliken Charge | O | -0.9 | e | |

| Mulliken Charge | Cl | -0.2 | e |

Note: The values in this table are illustrative and represent typical data obtained for similar organosilicon structures through DFT calculations.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a detailed picture of the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In organosilicon compounds, the presence of the silicon atom significantly influences the MO landscape. wikipedia.org The Si-O bond is highly polarized due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), leading to a strong bond with significant ionic character. wikipedia.org The Si-C bond is longer and weaker than a C-C bond and is polarized toward the carbon atom. wikipedia.org For this compound, the HOMO is likely to have significant contributions from the lone pairs on the oxygen and chlorine atoms, while the LUMO may be centered on the σ* antibonding orbitals associated with the Si-O and C-Cl bonds. This distribution makes the silicon atom susceptible to nucleophilic attack and the chloropropyl group a potential site for substitution reactions. nih.govwikipedia.org

Prediction of Molecular Properties through Group Additivity Methods

Group additivity methods offer a fast and reliable way to estimate the thermochemical and physical properties of molecules without the need for resource-intensive quantum chemical calculations. nih.govnih.gov These methods are based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. researchgate.netacs.org

Molar Refractivity and Polarizability Calculations for Organosilicon Compounds

Molar refractivity (Rm) is a measure of the total polarizability of a mole of a substance and is related to the refractive index (n) and molar volume (Vm) by the Lorentz-Lorenz equation. wikipedia.org Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. These properties are crucial for understanding intermolecular forces and optical characteristics. researchgate.net

Similar to thermochemical properties, molar refractivity can be estimated using group additivity schemes. Atomic or group contributions are derived from experimental data on a series of related compounds. For organosilicon compounds, specific contributions for silicon-containing groups are required for accurate predictions.

Interactive Table: Illustrative Group Contributions to Molar Refractivity This table provides a hypothetical set of group contributions that could be used to estimate the molar refractivity of this compound.

| Group | Contribution (cm³/mol) | Number in Molecule | Total Contribution (cm³/mol) |

| Si-(C)₃(O) | 6.50 | 1 | 6.50 |

| O-(Si)(C) | 1.80 | 1 | 1.80 |

| CH₃-(Si) | 5.65 | 2 | 11.30 |

| CH-(Si)(C)₂ | 8.30 | 1 | 8.30 |

| CH₃-(C) | 5.65 | 2 | 11.30 |

| CH₂-(O)(C) | 4.80 | 1 | 4.80 |

| CH₂-(C)(C) | 4.65 | 1 | 4.65 |

| CH₂-(C)(Cl) | 9.45 | 1 | 9.45 |

| Cl-(C) | 5.84 | 1 | 5.84 |

| Total Rm | 63.94 |

Note: The values are for illustrative purposes and are based on established atomic and group contributions for organic and silicon-containing fragments.

Correlation with Molecular Volume

Molar refractivity is intrinsically linked to molecular volume. wikipedia.org The Lorentz-Lorenz formula explicitly shows this relationship:

Rm = ( (n² - 1) / (n² + 2) ) * Vm

where n is the refractive index and Vm is the molar volume (Molecular Weight / Density). This correlation implies that for a given class of compounds, molecules with larger volumes generally exhibit higher molar refractivity, assuming similar refractive indices. Group additivity methods for molar volume can also be developed, allowing for its estimation from the molecular structure alone. By predicting both molar refractivity and molar volume through group contributions, one can, in turn, estimate the refractive index of the compound, a valuable physical property.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and energy barriers that govern reaction rates. nih.gov For this compound, several reaction types could be simulated, such as hydrolysis of the silyl (B83357) ether bond or nucleophilic substitution at the chlorinated carbon.

The simulation process typically involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are optimized, usually with DFT.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea), which is a key determinant of the reaction kinetics. ucr.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, the hydrolysis of the Si-O bond in this compound would likely proceed through a pentacoordinate silicon intermediate or transition state, a common feature in the reactivity of silicon compounds. libretexts.org Simulations can model the approach of a water molecule, the formation of this hypervalent silicon species, and the subsequent cleavage of the Si-O bond. nih.gov Such studies provide a molecular-level understanding of the reaction that is often inaccessible through experimental means alone. researchgate.net

Theoretical Insights into Intermolecular Interactions and Self-Assembly

While specific computational studies and detailed research findings on the intermolecular interactions and self-assembly of this compound are not available in published literature, theoretical insights can be derived from the fundamental principles of its molecular structure. The behavior of this compound is dictated by the interplay of its distinct functional groups: the dimethylsilane (B7800572) core, the isopropyl group, the chloropropoxy group, and the ether linkage within that group.

The primary intermolecular forces expected to govern the interactions between molecules of this compound are van der Waals forces and dipole-dipole interactions. Hydrogen bonding is not anticipated to be a primary directing force in the absence of classic hydrogen bond donors (like N-H or O-H groups) on the molecule itself, though the oxygen and chlorine atoms could act as hydrogen bond acceptors in the presence of other protic species.

Key Intermolecular Forces:

Dipole-Dipole Interactions: The presence of electronegative atoms, specifically chlorine and oxygen, creates permanent dipoles within the molecule. The C-Cl bond is highly polarized, and the C-O-Si ether linkage also possesses a significant dipole moment. These permanent dipoles will seek to align in a way that maximizes electrostatic attraction, leading to more ordered arrangements than would be expected from van der Waals forces alone. The silicon atom, being less electronegative than oxygen, also contributes to the polarity of the siloxane bond.

Computational models for similar, simpler silane systems often employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to calculate the energies of these interactions. nih.gov Such calculations for this compound would likely reveal a complex potential energy surface with multiple minima corresponding to different stable dimeric or oligomeric arrangements.

The following table provides a hypothetical breakdown of the potential intermolecular interactions and their estimated relative contributions. Note that these are illustrative and not based on specific experimental or computational data for this molecule.

Table 1: Hypothetical Intermolecular Interaction Analysis for this compound This table is for illustrative purposes and is based on theoretical principles rather than specific experimental data.

| Interaction Type | Involved Molecular Moieties | Estimated Relative Strength | Theoretical Justification |

|---|---|---|---|

| London Dispersion Forces | Entire molecule (Isopropyl, dimethyl, chloropropyl chains) | Moderate to Strong | Primary cohesive force resulting from the molecule's overall size and polarizability. |

| Dipole-Dipole Interaction (C-Cl---Cl-C) | Chloropropyl group | Moderate | Interaction between the permanent dipoles of the carbon-chlorine bonds on adjacent molecules. |

| Dipole-Dipole Interaction (Si-O---Si-O) | Siloxane (ether) linkage | Moderate | Interaction between the polar Si-O bonds. |

| Dipole-Dipole Interaction (C-Cl---O-Si) | Chloropropyl group and Siloxane linkage | Weak to Moderate | Electrostatic attraction between the negative end of the ether oxygen dipole and the positive end of the carbon-chlorine dipole. |

Theoretical Aspects of Self-Assembly:

Silanes are well-known for their ability to self-assemble, particularly on hydroxylated surfaces to form self-assembled monolayers (SAMs). While this compound lacks the highly reactive Si-Cl or Si-OR (where R is a small alkyl group like methyl or ethyl) groups typically used for forming robust covalent bonds with a surface, the potential for organized structures or self-assembly in bulk or on certain substrates cannot be entirely dismissed.

The self-assembly in the bulk phase would be driven by the intermolecular forces described above. Molecules would likely arrange to optimize dipole-dipole attractions and packing efficiency. This might lead to local ordering or the formation of liquid crystal phases under specific conditions, although this is purely speculative. The balance between the flexible chloropropoxy chain and the bulkier isopropyl group would significantly influence the packing geometry.

Molecular dynamics simulations on related silane systems are used to explore how such molecules arrange over time, revealing tendencies for specific orientations or clustering. mdpi.com For this compound, such simulations would be necessary to predict the morphology of any self-assembled structures.

The following table outlines hypothetical parameters that would be relevant in a computational study of this molecule's self-assembly.

Table 2: Hypothetical Parameters for Modeling Self-Assembly of this compound This table is for illustrative purposes and outlines theoretical parameters for investigation, not measured values.

| Parameter | Theoretical Significance | Potential Influencing Factors |

|---|---|---|

| Dimerization Energy | The energy released when two molecules form a stable pair; indicates the strength of the primary interaction. | Orientation of dipoles (C-Cl, Si-O), van der Waals contacts. |

| Coordination Number | The average number of nearest neighbors for a molecule in a condensed phase. | Molecular shape (steric hindrance from the isopropyl group), strength of intermolecular forces. |

| Order Parameter | A measure of the orientational order in a system (e.g., alignment of molecular axes). | Anisotropy of the molecule, temperature, phase of matter. |

| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a point. mdpi.com | Defines characteristic distances between interacting moieties (e.g., Cl-Cl, Si-Si distances). mdpi.com |

Applications in Materials Science and Interface Engineering

Role as Precursor in Sol-Gel Chemistry and Hybrid Materials Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. rsc.org It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). While tetra-functional silanes like tetraethoxysilane (TEOS) are the backbone of traditional silica-based sol-gel chemistry, functionalized organosilanes are incorporated to introduce organic functionalities into the inorganic network, creating hybrid materials.

In the fabrication of ceramic and glassy materials via sol-gel processing, the primary requirement is for precursors that can undergo hydrolysis and extensive condensation to form a stable, three-dimensional metal-oxane network. researchgate.net While (3-chloropropoxy)(isopropyl)dimethylsilane contains a hydrolyzable alkoxy group, as a monofunctional silane (B1218182) it primarily acts as a network terminator or surface modifier within a larger system, rather than a primary network-former. Its incorporation can be used to control the hydrophobicity and surface reactivity of the final ceramic or glass material.

Silica (B1680970)/epoxy nanocomposites are a class of hybrid materials that benefit from the synergistic properties of a rigid silica filler and a tough epoxy polymer matrix. The sol-gel method is a key route for synthesizing these materials, often by generating silica nanoparticles in situ within the epoxy resin. encyclopedia.pub Silane coupling agents are crucial for ensuring compatibility and covalent bonding between the inorganic silica surface and the organic epoxy matrix. The this compound can be used to functionalize pre-synthesized silica nanoparticles before their dispersion in an epoxy resin. The chloro- group can then react with amine curing agents or other nucleophiles in the epoxy system, creating a strong interfacial bond that enhances the mechanical and thermal properties of the nanocomposite.

The design of tailored network structures in hybrid materials allows for the fine-tuning of properties such as porosity, mechanical strength, and thermal stability. The sol-gel process enables this by allowing for the co-condensation of various silane precursors. mdpi.com By introducing this compound into a sol-gel formulation with network-forming silanes (e.g., TEOS or methyltrimethoxysilane), it is possible to precisely control the density of reactive chloro- groups within the resulting gel structure. These chloro- groups serve as handles for post-synthesis modification, allowing for the grafting of specific molecules to create functional materials for applications like catalysis or separation.

| Precursor System | Function of this compound | Resulting Material Property |

| TEOS / this compound | Co-precursor and functionalizing agent | Hybrid silica gel with reactive chloride sites |

| Silica Nanoparticles + this compound | Surface functionalization agent | Nanoparticles ready for integration into polymer matrices |

| MTES / this compound | Network modifier | Organically modified silica with tunable functionality |

Surface Modification and Functionalization of Substrates

The ability to control the surface chemistry of materials is critical for applications ranging from biocompatible implants to microelectronics. Organosilanes are widely used to form thin, stable films on various substrates, fundamentally altering their surface properties.

Self-assembled monolayers are highly ordered molecular films that form spontaneously on the surface of a substrate. On hydroxylated surfaces like silicon oxide, glass, or metal oxides, organosilanes with one or more hydrolyzable groups can react to form a covalent Si-O-Substrate bond. nih.gov this compound, being a monofunctional silane, is particularly well-suited for forming well-defined monolayers. Unlike tri-alkoxysilanes which can polymerize in multiple directions, its single reactive site promotes the formation of a more uniform surface layer with minimal vertical polymerization. mdpi.com The resulting SAM presents a surface terminated with chloropropyl groups, transforming the original hydrophilic substrate into a functionalized surface ready for further reaction.

Table of Silanes for SAM Formation

| Silane Type | Functionality | Resulting Film |

|---|---|---|

| Monochlorosilanes/Monoalkoxysilanes | Monofunctional | High-quality monolayer |

| Dichlorosilanes/Dialkoxysilanes | Difunctional | Cross-linked monolayer |

The surface-bound chloropropyl groups provided by the application of this compound are versatile reactive sites for covalent grafting. This process, often termed "grafting to," allows for the attachment of a wide array of molecules via nucleophilic substitution of the chloride. For example, polymers with terminal amine or thiol groups can be grafted to the surface to create polymer brushes, which are useful for lubrication, biocompatibilization, or controlling cell adhesion. This two-step modification process—initial silanization followed by grafting—provides a robust method for creating complex and highly tailored surface architectures.

Control of Surface Energy and Wettability

The surface energy of a solid material dictates its interaction with liquids, a property known as wettability. Silane coupling agents are instrumental in modifying the surface energy of various substrates. The general principle involves the hydrolysis of the alkoxy or chloro groups on the silane, which then form stable siloxane bonds with hydroxyl groups present on the surface of inorganic materials like glass or metal oxides. google.comgelest.com

While specific studies on this compound are not extensively documented in public literature, the behavior of analogous chloropropyl silanes provides a strong indication of its capabilities. For instance, the treatment of surfaces with chloropropyl-functionalized silanes can alter their wetting behavior. rsc.org The chloropropyl group itself imparts a degree of hydrophobicity. The isopropyl-dimethylsilyl group, with its branched alkyl structure, would further contribute to lowering the surface energy, thereby increasing the hydrophobic character of the modified surface. This is a general trend observed with alkyl-substituted silanes.

The control of wettability is crucial in applications ranging from self-cleaning surfaces to microfluidic devices. By creating a covalently bound monolayer of this compound, the surface can be rendered more hydrophobic, repelling water and other polar liquids.

Table 1: Comparison of Surface Energy for Different Materials

| Material | Surface Energy (mJ/m²) |

| Polytetrafluoroethylene (PTFE) | 19.1 |

| Polyethylene (B3416737) (PE) | 33 |

| Polystyrene (PS) | 40.6 |

| Epoxy (amine-cured) | 46.2 |

| Aluminium oxide (Al₂O₃) | 169 |

| Silicon dioxide (silica) | Varies with treatment |

This table, with data adapted from various sources, illustrates the range of surface energies. The application of silanes like this compound aims to modify the surface energy of high-energy substrates like silica and alumina (B75360) to achieve desired wetting characteristics. twi-global.com

Photolithographic Applications via Photo-Activated Silanes

Photolithography is a cornerstone of microfabrication, used to create intricate patterns on substrates. The use of photo-activated silanes in this process allows for the selective functionalization of surfaces. While direct photolithographic applications of this compound are not explicitly detailed in available research, the underlying chemistry of related compounds suggests its potential.

The chloropropyl group can serve as a reactive site for further chemical modification. It is conceivable that this group could be transformed into a photo-labile or photo-reactive moiety. For instance, the chlorine atom could be substituted with a group that can be cleaved or activated upon exposure to light of a specific wavelength. This would enable the spatially controlled attachment or detachment of the silane, or subsequent molecules, on a surface.

Furthermore, self-assembled monolayers (SAMs) of functional silanes can be used as ultrathin resist materials in photolithography. researchgate.net The isopropyl-dimethylsilyl group could influence the packing density and stability of such a monolayer, which are critical parameters for achieving high-resolution patterning. The development of silsesquioxane-based polymers for photoresist compositions also highlights the importance of functionalized silicon compounds in this field. google.com

Development of Functionalized Polymeric Systems

The unique reactivity of this compound makes it a valuable building block for the synthesis of specialized polymers and for the modification of existing polymeric materials, particularly silicone-based systems.

Precursors for Specialized Polymeric Architectures

The chloropropyl group on this compound provides a reactive handle for initiating polymerization or for post-polymerization modification. This allows for the creation of polymers with unique architectures, such as block copolymers and graft copolymers.

For example, the chlorine atom can be converted into an initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the "grafting-from" of a wide variety of vinyl monomers from a surface previously functionalized with the silane, leading to the formation of polymer brushes with controlled chain length and density.

Anionic ring-opening polymerization (AROP) of cyclic siloxanes, like hexamethylcyclotrisiloxane (B157284) (D3), is a powerful method for synthesizing well-defined polysiloxanes. mdpi.commdpi.com this compound can be used as a terminating agent in these polymerizations, introducing the chloropropyl functionality at the chain end. mdpi.com This terminal reactive group can then be used to link the polysiloxane chain to other polymers or surfaces, leading to the formation of block copolymers or surface-grafted silicones. The synthesis of A-B-A type block copolymers often involves such coupling strategies. researchgate.netresearchgate.netnih.gov

Integration into Silicone-Based Materials

Silicone polymers, or polysiloxanes, are known for their excellent thermal stability, flexibility, and biocompatibility. The incorporation of functional groups along the polysiloxane backbone or at the chain ends allows for the tailoring of their properties and for their integration into more complex material systems.

This compound can be integrated into silicone-based materials through several routes. One common method is the hydrosilylation reaction, where a Si-H bond is added across a double bond. If a polysiloxane with vinyl groups is used, the chloropropyl functionality can be introduced as a pendant group. Conversely, if the silane were to contain a vinyl group, it could be grafted onto a polysiloxane containing Si-H groups. The preparation of silicone resins often involves the co-hydrolysis of various chlorosilane or alkoxysilane precursors. google.com

The presence of the chloropropyl group allows for subsequent cross-linking reactions, for example, through reaction with diamines or other difunctional nucleophiles. This can be used to cure silicone elastomers or to create silicone-based networks with specific mechanical and chemical properties. The grafting of functional silanes onto polymers like polyethylene is a well-established method for modifying their properties. acs.org

Catalytic Applications and Related Chemical Processes

While perhaps less common than their application as material precursors, organosilicon compounds are also finding roles in catalysis, either as catalysts themselves or as ligands for metal catalysts.

Organosilicon Compounds as Catalysts in Polymerization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Certain organosilicon compounds can act as catalysts for specific polymerization reactions. For instance, organocatalytic ring-opening polymerization of cyclotrisiloxanes can be initiated by silanols in the presence of a guanidine (B92328) catalyst to produce well-defined polysiloxanes. rsc.org

While there is no direct evidence of this compound acting as a catalyst itself, its derivatives could potentially be employed in such a capacity. The development of amidine derivatives as efficient catalysts for the conversion of trialkoxysilanes into organosilatranes showcases the potential of organocatalysis in silicon chemistry. researchgate.net Furthermore, the field of organocatalytic asymmetric synthesis of Si-stereogenic silanes is an active area of research, demonstrating the potential for chiral organosilicon compounds to act as catalysts. acs.orgnih.govacs.org

The primary role of this compound in polymerization is more likely as an initiator or a chain transfer agent, where the chloropropyl group can be activated to initiate the polymerization of various monomers. The study of catalytic hydrosilylation reactions, often employing transition metal catalysts, is a vast field where silanes are key reagents. rsc.orgacs.orgnih.govacs.orgnih.gov The specific structure of the silane can influence the outcome of these reactions.

Despite a comprehensive search of scientific literature and chemical databases, there is no available information on the advanced applications of the chemical compound "this compound" in reduction and isomerization reactions within the fields of materials science and interface engineering.

This specific silane is primarily documented as a chemical intermediate, likely utilized in synthesis and for the functionalization of surfaces due to its reactive chloropropoxy and silyl (B83357) ether groups. However, its direct catalytic role in reduction or isomerization processes is not described in the accessible scientific literature. Consequently, the generation of a detailed and scientifically accurate article on this specific topic, as per the provided outline, is not possible.

To fulfill the request, information regarding its use as a catalyst, including detailed research findings and data for tables, would be necessary. As this information does not appear to be publicly available, the requested article cannot be produced.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

(3-chloropropoxy)(isopropyl)dimethylsilane is a bifunctional organosilicon compound whose properties and applications are largely inferred from the well-established chemistry of silyl (B83357) ethers and functionalized alkyl halides. Direct academic research on this specific molecule is sparse. It is recognized primarily for its potential as a moderately hindered silyl ether protecting group (DMIPS) for alcohols and as a synthetic intermediate, where its terminal chloride allows for further functionalization.

Unexplored Research Avenues and Challenges

The lack of dedicated literature highlights several opportunities for future investigation.

Synthesis Optimization: A systematic study to optimize the synthetic protocol and yield would be foundational.

Full Characterization: Comprehensive spectroscopic analysis (¹H, ¹³C, ²⁹Si NMR; FT-IR; high-resolution MS) is needed to create a complete and verified dataset for the compound.

Reactivity Kinetics: A significant research avenue is the quantitative study of its hydrolysis and cleavage kinetics under various acidic and fluoride-mediated conditions. This would allow for a precise comparison of the DMIPS group's stability relative to other common silyl protecting groups like TES, TBS, and TIPS, providing valuable data for synthetic chemists.

Application in Total Synthesis: Demonstrating its utility in the multi-step total synthesis of a complex natural product would firmly establish its role as a practical protecting group.

Potential for Novel Organosilicon Compound Derivatives

The true potential of this compound may lie in its use as a precursor for novel derivatives. The terminal chloride is a versatile reactive site for nucleophilic substitution. This allows for the straightforward synthesis of a diverse library of new functionalized silanes by reacting it with various nucleophiles (e.g., thiols, azides, secondary amines, carboxylates). Such derivatives could find applications as:

Novel monomers for specialty silicones and hybrid polymers. nih.gov

Advanced coupling agents and surface modifiers for materials science and chromatography. ethz.chresearchgate.net

Specialized linkers for bioconjugation or drug delivery systems, building on work done with similar functionalized nanoparticles. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (3-chloropropoxy)(isopropyl)dimethylsilane?

A common method involves silylation of 3-chloropropanol using isopropyldimethylchlorosilane. Triethylamine is typically employed as a base to neutralize HCl byproducts, and triphosgene may serve as a coupling agent. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to achieving yields above 70% . Purification via column chromatography (95:5 hexanes:EtOAc) is recommended to isolate the product as a colorless oil.

Q. What safety protocols should be followed when handling this compound?

Due to its chlorosilane structure, the compound may pose hazards (e.g., skin/eye irritation, respiratory toxicity). Use PPE including nitrile gloves, chemical-resistant suits, and goggles. Work in a fume hood with proper ventilation. Storage should occur under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis . Refer to GHS hazard statements (H302, H315, H319) for specific precautions .

Q. Which analytical techniques are suitable for characterizing this compound?

- IR Spectroscopy : Peaks at ~885 cm⁻¹ (Si-O-C) and 698 cm⁻¹ (C-Cl) confirm functional groups .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ = 183.0577; observed 183.0582) .

- NMR : ¹H and ¹³C NMR can resolve isopropyl and dimethylsilane groups.

Advanced Research Questions

Q. How can researchers assess toxicity data gaps for substituted silanes like this compound?

When toxicity data is absent (common for substituted silanes), comparative analysis with structurally similar compounds is advised. For example, dimethylsilane toxicity decreases with increased alkyl substitution (e.g., tetramethylsilane is less toxic than silane). Apply extrapolation models using screening levels (e.g., 30 µg/m³ for silane) as protective benchmarks .

Q. What regulatory considerations apply to novel applications of this compound?

Under U.S. EPA regulations (§721.10374), significant new uses (e.g., industrial coatings, polymer additives) require pre-manufacture notices (PMNs). Researchers must document environmental release pathways, exposure limits, and mitigation strategies. Compliance with GHS labeling (e.g., H335 for respiratory irritation) is mandatory .

Q. How can conflicting data on synthetic yields or purity be resolved?

- Yield Discrepancies : Optimize stoichiometry (e.g., excess triethylamine to neutralize HCl) and reaction time. Re-evaluate purification methods if yields deviate >10% from literature values .

- Purity Issues : Use GC-MS to detect impurities (e.g., unreacted silane precursors). Repurify via distillation or preparative HPLC if purity falls below 95% .

Q. What strategies are effective for derivatizing this compound in organic transformations?

The 3-chloropropoxy group enables nucleophilic substitution (e.g., with amines or thiols). For example:

- React with NaN₃ to form an azide intermediate for "click chemistry."

- Hydrolyze the chloropropyl group under acidic conditions to generate silanol-functionalized products. Monitor reaction progress via TLC or in situ FTIR to avoid over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.